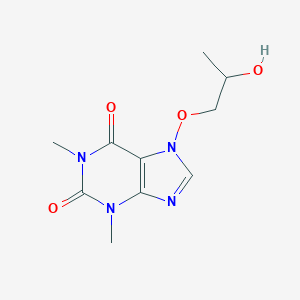
7-(2-Hydroxypropoxy)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxypropoxy)theophylline, also known as diprophylline, is a xanthine derivative that is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a synthetic compound that has been extensively studied for its potential therapeutic uses and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 7-(2-Hydroxypropoxy)theophyllinee involves the inhibition of phosphodiesterase enzymes, which results in the accumulation of cyclic AMP and cyclic GMP. This leads to the relaxation of smooth muscles in the airways and blood vessels, resulting in bronchodilation and vasodilation, respectively.
生化学的および生理学的効果
Diprophylline has been shown to have several biochemical and physiological effects, including increased heart rate, increased blood flow, and improved oxygenation. It has also been shown to have anti-inflammatory effects that can reduce the severity of asthma and COPD symptoms.
実験室実験の利点と制限
One advantage of 7-(2-Hydroxypropoxy)theophyllinee is that it is a synthetic compound that can be easily synthesized and purified, making it readily available for use in scientific research studies. However, one limitation is that it has a narrow therapeutic window, meaning that the dosage must be carefully regulated to avoid toxicity.
将来の方向性
There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, including:
1. Studying its potential therapeutic uses in the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Investigating its anti-inflammatory effects in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Developing new formulations of 7-(2-Hydroxypropoxy)theophyllinee that can improve its bioavailability and reduce its potential side effects.
4. Studying its potential use in combination with other drugs for the treatment of respiratory diseases and other conditions.
Conclusion:
In conclusion, 7-(2-Hydroxypropoxy)theophyllinee is a synthetic compound that has been extensively studied for its potential therapeutic uses in the treatment of respiratory and cardiovascular diseases. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, resulting in bronchodilation and vasodilation. While it has several advantages for use in scientific research studies, it also has limitations that must be carefully considered. There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, which could lead to the development of new and improved treatments for various diseases and conditions.
合成法
The synthesis of 7-(2-Hydroxypropoxy)theophylline involves the reaction of theophylline with 2-chloro-1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 7-(2-Hydroxypropoxy)theophyllinee, which can be purified through recrystallization or column chromatography.
科学的研究の応用
Diprophylline has been extensively studied for its potential therapeutic uses in the treatment of respiratory diseases. It has been shown to have bronchodilator effects that can improve lung function and reduce the symptoms of asthma and COPD. In addition, 7-(2-Hydroxypropoxy)theophyllinee has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasodilator effects that can improve blood flow and reduce blood pressure.
特性
CAS番号 |
19729-83-0 |
|---|---|
製品名 |
7-(2-Hydroxypropoxy)theophylline |
分子式 |
C10H14N4O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 |
InChIキー |
FQDAAPOUQOEUCR-UHFFFAOYSA-N |
SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
正規SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
同義語 |
GD 094 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



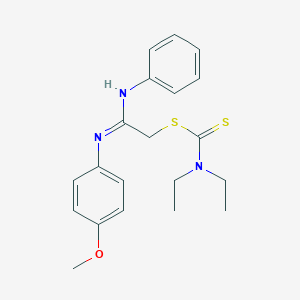
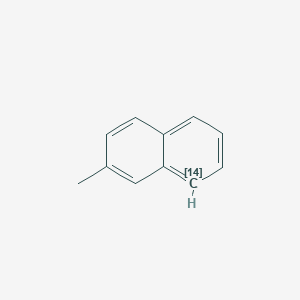
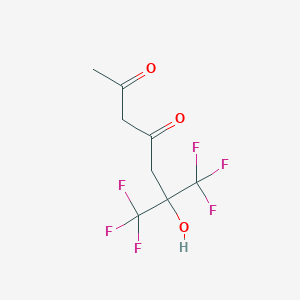
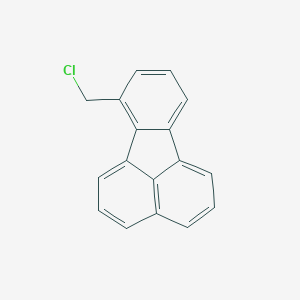
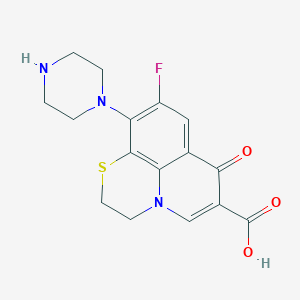
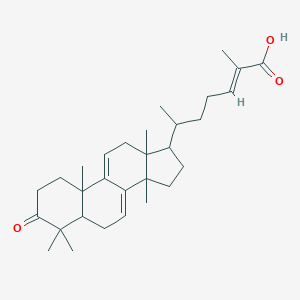
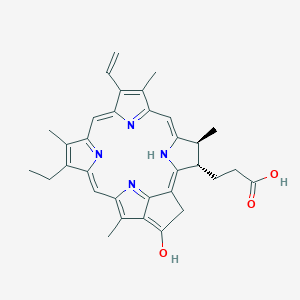


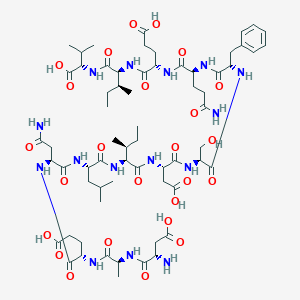
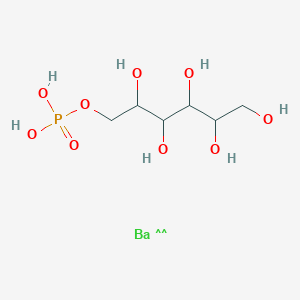
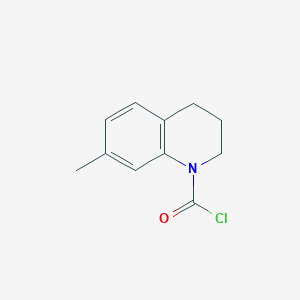
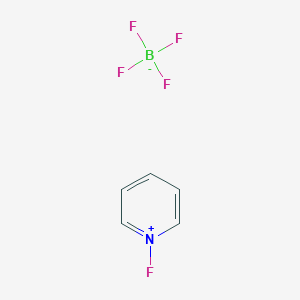
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)